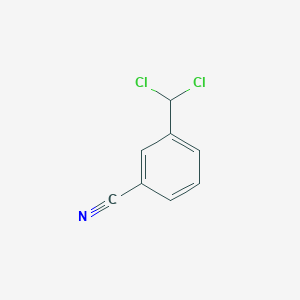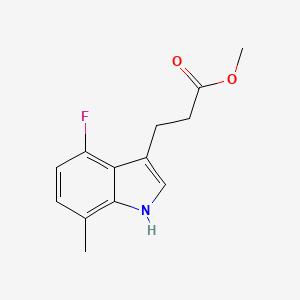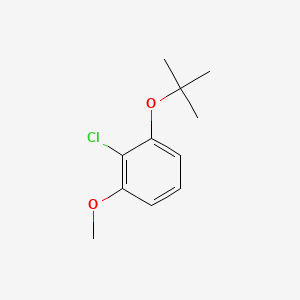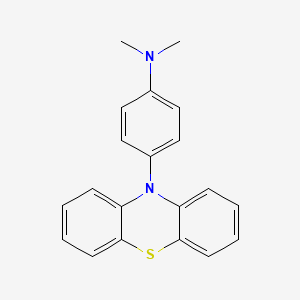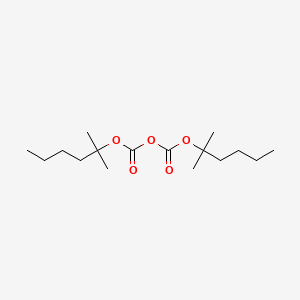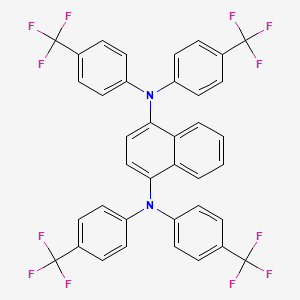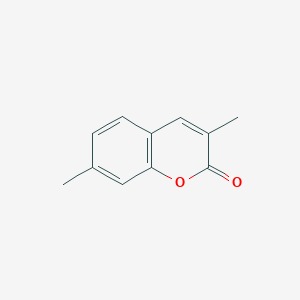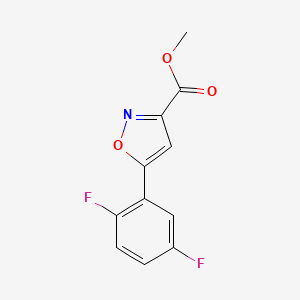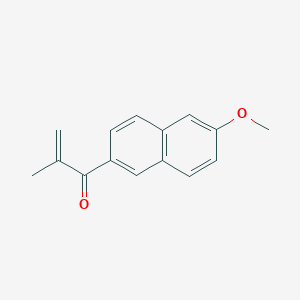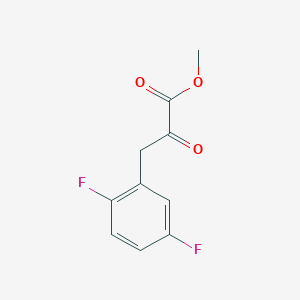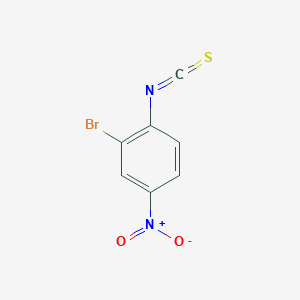
2-Bromo-4-nitrophenyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrN2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of bromine and nitro groups on the aromatic ring. This compound is widely used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenyl isothiocyanate typically involves the reaction of 2-bromo-4-nitroaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
2-Bromo-4-nitroaniline+Thiophosgene→2-Bromo-4-nitrophenyl isothiocyanate+Hydrogen chloride
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing human error. Additionally, the use of safer alternatives to thiophosgene, such as carbon disulfide and di-tert-butyl dicarbonate, has been explored to reduce the toxicity and environmental impact of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid are commonly used reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used for the oxidation of the isothiocyanate group.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 2-bromo-4-aminophenyl isothiocyanate.
Oxidation: The major products are sulfonyl derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-nitrophenyl isothiocyanate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent for the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules with anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2-Bromo-4-nitrophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in bioconjugation reactions, where the compound forms covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This property is utilized in labeling and detecting biomolecules in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Lacks the bromine and nitro substituents, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrophenyl isothiocyanate: Lacks the bromine substituent, resulting in different reactivity and selectivity in chemical reactions.
2-Bromo-phenyl isothiocyanate: Lacks the nitro group, affecting its electronic properties and reactivity.
Uniqueness: 2-Bromo-4-nitrophenyl isothiocyanate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for selective modifications and applications in diverse research fields .
Eigenschaften
CAS-Nummer |
1000578-19-7 |
|---|---|
Molekularformel |
C7H3BrN2O2S |
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
2-bromo-1-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |
InChI-Schlüssel |
PIROTMQGVQACOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





